2,4-Dibromopyridine 1-oxide
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Overview
Description
2,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromopyridine 1-oxide can be synthesized through a tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . The reaction involves the use of acetyl bromide at 80°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromopyridine 1-oxide undergoes various types of reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithiums and organomagnesiums.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: 2,4-Dibromopyridine.
Coupling Reactions: Bipyridine derivatives.
Scientific Research Applications
2,4-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,4-Dibromopyridine 1-oxide involves its ability to act as a mild Lewis base, activating Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in various catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain reactions.
4-Bromopyridine N-oxide: Contains only one bromine atom, leading to different reactivity and applications.
2,4,6-Tribromopyridine 1-oxide: Contains an additional bromine atom, which can affect its reactivity and use in synthesis.
Uniqueness
2,4-Dibromopyridine 1-oxide is unique due to its dual bromine substitution and N-oxide functionality, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2,4-dibromo-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTHDBIDRZSXAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1Br)Br)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555316 |
Source
|
Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117196-08-4 |
Source
|
Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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